3-Bromo-2-isobutoxyphenylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute properties such as the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-isobutoxyphenylamine are not available, brominated compounds are often used in cross-coupling reactions . More research would be needed to determine the specific reactions that this compound can undergo.Physical And Chemical Properties Analysis
3-Bromo-2-isobutoxyphenylamine is a white to light-brown crystalline powder. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
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- Application : These compounds are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results : Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported .
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α-Bromination reaction on acetophenone derivatives
- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
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- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Synthesis of Polysubstituted Indoles
- Application : A novel methodology for the synthesis of functionalised indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates .
- Methods : The preparation involves the conversion of easily available 2-oxindoles to 3,3-dibromo-2-oxindoles followed by the Perkow reaction affording 3-bromo-2-indolyl phosphates .
- Results : The overall diversity and efficiency of the methodology was demonstrated by the synthesis of bioactive molecule from easily available substances .
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Electrosorption of 3-Bromo-2-Nitrothiophene
- Application : Electrosorption of 3-bromo-2-nitrothiophene on a polycrystalline gold electrode .
- Methods : The adsorption orientation and adsorption sites of the 3-bromo-2-nitrothiophene molecule at the gold surface were reported .
- Results : Electrochemical investigations show a reversible redox behavior in the anodic and cathodic scan direction .
- 3-Bromo Naphtho[2,3b]thiophene
- Application : This compound is a linear sulfur-containing polycyclic aromatic hydrocarbon. Its derivatives are commonly accessed by a Bradsher cyclization .
- Methods : The synthesis of 3-bromonaphtho[2,3b]thiophene exploits a copper-catalyzed cross coupling to prepare the Bradsher substrate in 3 steps from commercial materials while minimizing redox reactions .
- Results : The 3-bromonaphthothiophene is further functionalized via lithium-halogen exchange, with the key finding being a specific order of addition in lithiation is required to avoid undesired rearrangement reactions .
Future Directions
properties
IUPAC Name |
3-bromo-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSNHPJZWGYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methylpropoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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